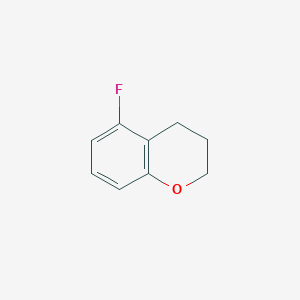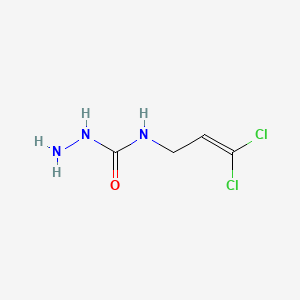
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride is a chemical compound that has garnered interest in scientific research due to its multifaceted properties. It is a heterocyclic compound containing nitrogen and sulfur atoms, which are known to impart unique chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-thiazinane-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminothiocarboxylate with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazinane derivatives .
科学研究应用
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a precursor for developing new pharmaceuticals with antimicrobial or anticancer properties.
Industry: It is used in the development of new materials with specific chemical or physical properties
作用机制
The mechanism of action of ethyl 1,3-thiazinane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Ethyl 1,3-thiazinane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
- 2-ethyl-1,3-thiazinane hydrochloride
- 2-methyl-1,3-thiazinane hydrochloride
- 2-butyl-1,3-thiazinane hydrochloride
These compounds share a similar thiazinane ring structure but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific functional groups, which confer distinct properties and applications .
属性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC 名称 |
ethyl 1,3-thiazinane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-8-4-3-5-11-6;/h6,8H,2-5H2,1H3;1H |
InChI 键 |
SPDHKUHLEOWNBO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1NCCCS1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


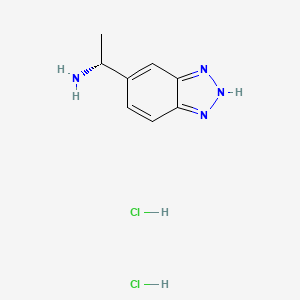
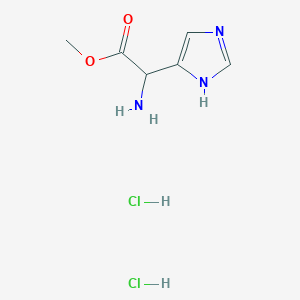
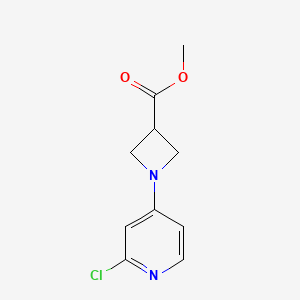
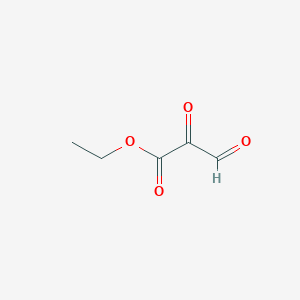
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
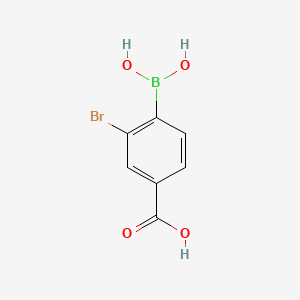
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid](/img/structure/B13453245.png)
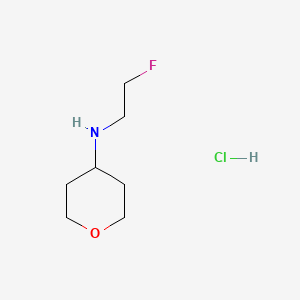
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
